(3S)-3-Amino-3-[4-hydroxy-3-(trifluoromethyl)phenyl]propanoic acid
CAS No.:
Cat. No.: VC17501604
Molecular Formula: C10H10F3NO3
Molecular Weight: 249.19 g/mol
* For research use only. Not for human or veterinary use.
![(3S)-3-Amino-3-[4-hydroxy-3-(trifluoromethyl)phenyl]propanoic acid -](/images/structure/VC17501604.png)
Specification
Molecular Formula | C10H10F3NO3 |
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Molecular Weight | 249.19 g/mol |
IUPAC Name | (3S)-3-amino-3-[4-hydroxy-3-(trifluoromethyl)phenyl]propanoic acid |
Standard InChI | InChI=1S/C10H10F3NO3/c11-10(12,13)6-3-5(1-2-8(6)15)7(14)4-9(16)17/h1-3,7,15H,4,14H2,(H,16,17)/t7-/m0/s1 |
Standard InChI Key | XLMXKRXLSXZIPC-ZETCQYMHSA-N |
Isomeric SMILES | C1=CC(=C(C=C1[C@H](CC(=O)O)N)C(F)(F)F)O |
Canonical SMILES | C1=CC(=C(C=C1C(CC(=O)O)N)C(F)(F)F)O |
Introduction
(3S)-3-Amino-3-[4-hydroxy-3-(trifluoromethyl)phenyl]propanoic acid is a synthetic organic compound that belongs to the category of amino acids and derivatives. Its unique molecular structure includes an amino group, a hydroxy group, and a trifluoromethyl-substituted phenyl ring, which enhances its chemical stability and potential biological activity. This compound is of significant interest in pharmaceutical research and development due to its structural features and functional groups.
Chemical Formula and Molecular Weight
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Molecular Formula: Not explicitly stated in the available sources, but it is classified as an amino acid derivative.
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Molecular Weight: 249.19 g/mol.
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CAS Number: 1336754-04-1.
Structural Features
The compound features a trifluoromethyl group attached to a phenyl ring, which is linked to a propanoic acid backbone with an amino group. This trifluoromethyl group enhances the compound's stability and biological activity.
Synthesis Methods
The synthesis of (3S)-3-Amino-3-[4-hydroxy-3-(trifluoromethyl)phenyl]propanoic acid can be achieved through several chemical processes involving commercially available starting materials. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity. Common solvents used include ethanol or methanol, and reactions are typically conducted under controlled temperatures.
Common Reactions
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Oxidation: Potassium permanganate is often used as a reagent.
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Reduction: Lithium aluminum hydride is commonly employed.
Applications
This compound is significant in various biochemical and pharmaceutical applications due to its unique structure and functional groups. It is used in medicinal chemistry research, particularly for its potential in drug design and development.
Biological Activity and Mechanism of Action
Compounds with trifluoromethyl groups, like (3S)-3-Amino-3-[4-hydroxy-3-(trifluoromethyl)phenyl]propanoic acid, often exhibit enhanced metabolic stability and bioavailability. These properties are crucial in drug design, as they influence how a compound interacts with biological targets.
Safety and Handling
While specific safety data for this compound is limited, compounds with similar structures often require careful handling due to potential toxicity and irritation risks. General precautions include avoiding ingestion, skin contact, and eye exposure.
(3R)-3-Amino-3-[4-hydroxy-3-(trifluoromethyl)phenyl]propanoic acid
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Stereochemistry: The main difference is the stereochemistry at the chiral center, which affects its biological activity and interactions.
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Applications: Both compounds are used in biochemical and pharmaceutical research, but their specific applications may vary based on their stereochemistry.
3-Amino-3-(4-trifluoromethylphenyl)propanoic Acid
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Structure: This compound lacks the hydroxy group present in (3S)-3-Amino-3-[4-hydroxy-3-(trifluoromethyl)phenyl]propanoic acid .
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Molecular Weight: 233.19 g/mol, which is lower due to the absence of the hydroxy group .
Data Table: Comparison of Related Compounds
Compound Name | Molecular Weight (g/mol) | CAS Number | Key Features |
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(3S)-3-Amino-3-[4-hydroxy-3-(trifluoromethyl)phenyl]propanoic acid | 249.19 | 1336754-04-1 | Hydroxy and trifluoromethyl groups |
(3R)-3-Amino-3-[4-hydroxy-3-(trifluoromethyl)phenyl]propanoic acid | 249.19 | Not specified | Stereoisomer of the (3S) form |
3-Amino-3-(4-trifluoromethylphenyl)propanoic Acid | 233.19 | 180263-44-9 | Lacks hydroxy group |
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